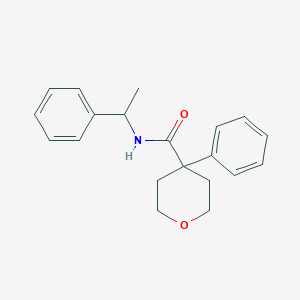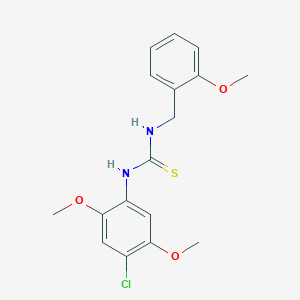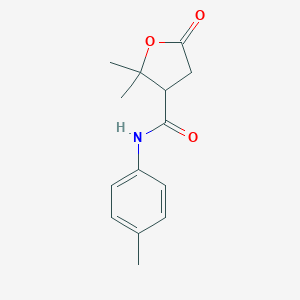
4-phenyl-N-(1-phenylethyl)tetrahydro-2H-pyran-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-phenyl-N-(1-phenylethyl)tetrahydro-2H-pyran-4-carboxamide is an organic compound with the molecular formula C20H23NO2 It features a tetrahydropyran ring, a phenyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-N-(1-phenylethyl)tetrahydro-2H-pyran-4-carboxamide typically involves the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through the hydrogenation of dihydropyran using a catalyst such as Raney nickel.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using benzene and an appropriate alkyl halide.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate with an amine, such as phenylethylamine, under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-phenyl-N-(1-phenylethyl)tetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and carboxamide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alkoxides in an appropriate solvent.
Major Products
Oxidation: The major products would include oxidized derivatives of the phenyl and tetrahydropyran rings.
Reduction: The major products would include reduced derivatives of the carboxamide group.
Substitution: The major products would include substituted derivatives at the phenyl and carboxamide groups.
Scientific Research Applications
4-phenyl-N-(1-phenylethyl)tetrahydro-2H-pyran-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design.
Materials Science: It is explored for its potential use in the development of new materials with specific properties.
Biological Studies: It is used in studies to understand its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-phenyl-N-(1-phenylethyl)tetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
4-phenyl-N-(1-phenylethyl)tetrahydro-2H-pyran-4-carboxamide: shares similarities with other tetrahydropyran derivatives and carboxamides.
Tetrahydropyran Derivatives: Compounds such as tetrahydropyran-4-carboxylic acid and its derivatives.
Carboxamides: Compounds such as N-phenylethylcarboxamide and its derivatives.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-phenyl-N-(1-phenylethyl)oxane-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-16(17-8-4-2-5-9-17)21-19(22)20(12-14-23-15-13-20)18-10-6-3-7-11-18/h2-11,16H,12-15H2,1H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMFHRZUUVXKWRZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2(CCOCC2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3,5-dimethoxyphenyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide](/img/structure/B432052.png)
![2-{[(1-Acetyl-2,2-dimethyl-1,2-dihydro-4-quinolinyl)methyl]sulfanyl}-6-methoxy-4-methylquinazoline](/img/structure/B432054.png)
![Methyl {4-[({4-[hydroxy(diphenyl)methyl]piperidin-1-yl}carbonothioyl)amino]phenyl}acetate](/img/structure/B432055.png)
![Methyl [4-({[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbothioyl}amino)phenyl]acetate](/img/structure/B432058.png)


![Ethyl 1-{[4-(ethoxycarbonyl)phenyl]carbamothioyl}piperidine-3-carboxylate](/img/structure/B432080.png)
![N-[1-(1-adamantyl)ethyl]-N'-(4-methoxybenzyl)thiourea](/img/structure/B432085.png)
![4-({[(2-Methoxyanilino)carbothioyl]amino}methyl)benzenesulfonamide](/img/structure/B432086.png)
![Methyl (4-{[(4-methylpiperazin-1-yl)carbonothioyl]amino}phenyl)acetate](/img/structure/B432108.png)
![8-[(3-isopropoxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B432113.png)
![1,3-dimethyl-8-[(3-methylbutyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B432118.png)
![Methyl {4-[(cyclopropylcarbamothioyl)amino]phenyl}acetate](/img/structure/B432125.png)

